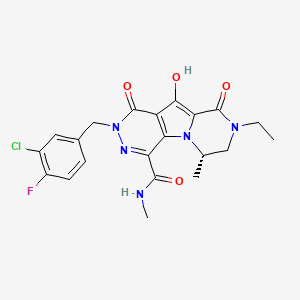

MK-2048

Description

Properties

IUPAC Name |

(13S)-5-[(3-chloro-4-fluorophenyl)methyl]-11-ethyl-8-hydroxy-N,13-dimethyl-6,10-dioxo-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClFN5O4/c1-4-26-8-10(2)28-16-14(18(29)17(28)21(26)32)20(31)27(25-15(16)19(30)24-3)9-11-5-6-13(23)12(22)7-11/h5-7,10,29H,4,8-9H2,1-3H3,(H,24,30)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSRREMIKIHJGAA-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(N2C3=C(C(=C2C1=O)O)C(=O)N(N=C3C(=O)NC)CC4=CC(=C(C=C4)F)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C[C@@H](N2C3=C(C(=C2C1=O)O)C(=O)N(N=C3C(=O)NC)CC4=CC(=C(C=C4)F)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClFN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70236031 | |

| Record name | MK-2048 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869901-69-9 | |

| Record name | (6S)-2-[(3-Chloro-4-fluorophenyl)methyl]-8-ethyl-1,2,6,7,8,9-hexahydro-10-hydroxy-N,6-dimethyl-1,9-dioxopyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869901-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MK-2048 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869901699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-2048 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MK-2048 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ8U884TM5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

MK-2048: A Deep Dive into the Mechanism of a Second-Generation HIV-1 Integrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MK-2048 is a potent, second-generation HIV-1 integrase strand transfer inhibitor (INSTI) designed to combat the emergence of drug resistance to first-generation compounds such as raltegravir and elvitegravir.[1][2][3] This technical guide provides an in-depth analysis of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways. This compound effectively blocks the integration of the viral genome into the host cell's DNA, a critical step in the HIV-1 replication cycle.[4][5] Its unique interaction with the integrase enzyme allows it to maintain activity against viral strains that have developed resistance to earlier INSTIs.[1][6]

Core Mechanism of Action

The primary target of this compound is the HIV-1 integrase (IN), an essential enzyme for viral replication.[4] Following reverse transcription of the viral RNA into double-stranded DNA, integrase orchestrates the insertion of this viral DNA into the host cell's genome. This process occurs in two key steps:

-

3'-Processing: Integrase cleaves a dinucleotide from each 3' end of the viral DNA, exposing reactive hydroxyl groups.

-

Strand Transfer: The processed viral DNA is then covalently linked to the host cell's DNA in a process known as strand transfer.[7]

This compound specifically inhibits the strand transfer step.[7] It achieves this by binding with high specificity to the active site of the integrase enzyme when it is complexed with viral DNA, a structure known as the "intasome".[4] The inhibitor chelates two essential magnesium ions within the catalytic core of the integrase, at the interface with the viral DNA. This interaction displaces the reactive viral DNA end from the active site, thereby preventing its ligation to the host DNA.[4] Specifically, this compound interacts with the key catalytic triad residues Asp 128, Asp 185, and Glu 221 through these magnesium ions.[4] This mode of action effectively halts the integration process and prevents the establishment of a productive, lifelong infection in the host cell.

Quantitative Data Summary

The potency of this compound has been quantified through various in vitro assays, demonstrating its activity against different HIV-1 subtypes and its resilience to common resistance mutations.

| Parameter | Value | Target/Cell Type | Notes |

| IC50 | 2.6 nM | HIV-1 Integrase (Wild-Type) | In vitro enzyme assay.[6] |

| IC50 | 1.5 nM | INR263K Mutant Integrase | Demonstrates potency against some mutant forms.[6] |

| IC50 | 0.075 µM (75 nM) | HIV-1 Subtype B Integrase | Purified recombinant enzyme.[7] |

| IC50 | 0.080 µM (80 nM) | HIV-1 Subtype C Integrase | Purified recombinant enzyme.[7] |

| EC50 | 0.0003 - 0.0148 µM | HIV-1 Subtype B | Cell culture-based replication assay in cord blood mononuclear cells.[7] |

| EC50 | 0.0007 - 0.0033 µM | HIV-1 Subtype C | Cell culture-based replication assay in cord blood mononuclear cells.[7] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Detailed Experimental Protocols

HIV-1 Integrase Strand Transfer Assay

Objective: To measure the in vitro inhibitory activity of this compound on the strand transfer reaction catalyzed by purified HIV-1 integrase.

Materials:

-

Purified, recombinant HIV-1 integrase enzyme.

-

Biotinylated donor DNA duplex corresponding to the U5 end of the HIV-1 long terminal repeat (LTR).

-

Digoxigenin (DIG)-labeled target DNA duplex.

-

Streptavidin-coated 96-well microplates.

-

Reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM DTT, 10 mM MgCl2, 4% glycerol).

-

Wash buffer (e.g., PBS with 0.05% Tween-20).

-

Blocking solution (e.g., 1% BSA in wash buffer).

-

Anti-DIG antibody conjugated to horseradish peroxidase (HRP).

-

TMB substrate solution.

-

Stop solution (e.g., 1 M H2SO4).

-

This compound dissolved in DMSO.

Protocol:

-

Coat streptavidin-coated microplate wells with the biotinylated donor DNA by incubating for 1 hour at 37°C.

-

Wash the wells three times with wash buffer to remove unbound donor DNA.

-

Block the wells with blocking solution for 30 minutes at 37°C to prevent non-specific binding.

-

Wash the wells three times with reaction buffer.

-

Add purified HIV-1 integrase to the wells and incubate for 30 minutes at 37°C to allow the formation of the integrase-donor DNA complex.

-

Add serial dilutions of this compound (or DMSO for control) to the wells and incubate for 15 minutes at room temperature.

-

Initiate the strand transfer reaction by adding the DIG-labeled target DNA to the wells.

-

Incubate the plate for 1 hour at 37°C to allow the integration of the donor DNA into the target DNA.

-

Wash the wells five times with wash buffer to remove unreacted components.

-

Add anti-DIG-HRP antibody to the wells and incubate for 1 hour at 37°C.

-

Wash the wells five times with wash buffer.

-

Add TMB substrate and incubate at room temperature until color develops (typically 10-15 minutes).

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

HIV-1 Replication Assay in Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To determine the effective concentration of this compound required to inhibit HIV-1 replication in a cell-based model.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donors.

-

Phytohemagglutinin (PHA) and Interleukin-2 (IL-2).

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

-

Replication-competent HIV-1 virus stock (e.g., NL4-3).

-

This compound dissolved in DMSO.

-

p24 antigen ELISA kit.

Protocol:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Stimulate the PBMCs with PHA (e.g., 5 µg/mL) for 2-3 days in RPMI-1640 medium.

-

Wash the cells and culture them in medium supplemented with IL-2 (e.g., 20 U/mL) to maintain T-cell proliferation.

-

Plate the PHA-stimulated PBMCs in a 96-well plate at a density of approximately 1 x 10^5 cells/well.

-

Pre-treat the cells with serial dilutions of this compound for 2 hours.

-

Infect the cells with a known amount of HIV-1 virus stock (e.g., at a multiplicity of infection of 0.01).

-

Culture the infected cells for 7-10 days, replacing the medium containing the appropriate concentration of this compound every 2-3 days.

-

Collect the culture supernatants at various time points.

-

Quantify the amount of viral replication by measuring the p24 antigen concentration in the supernatants using an ELISA kit.

-

The EC50 value is determined by plotting the percentage of inhibition of p24 production against the logarithm of the this compound concentration.

Resistance Profile

A key advantage of this compound is its activity against HIV-1 strains harboring mutations that confer resistance to first-generation INSTIs.[1] However, in vitro selection studies have identified specific mutations in the integrase gene that can reduce the susceptibility to this compound. The primary resistance pathway involves the G118R mutation, which often appears first and confers low-level resistance.[2][3] The subsequent acquisition of the E138K mutation can further increase the level of resistance to this compound while partially restoring the viral replicative capacity that is often diminished by the G118R mutation alone.[2][3][6] Notably, viruses with the G118R and E138K mutations generally remain susceptible to first-generation INSTIs like raltegravir and elvitegravir, indicating a distinct resistance profile for this compound.[2][3]

Conclusion

This compound represents a significant advancement in the development of HIV-1 integrase inhibitors. Its potent activity against both wild-type and drug-resistant viral strains is attributed to its unique binding interactions within the intasome active site. The detailed mechanistic understanding and robust in vitro characterization of this compound provide a strong foundation for its continued investigation and potential clinical application in the management of HIV-1 infection. While the emergence of resistance is a persistent challenge in antiviral therapy, the distinct resistance profile of this compound offers valuable options for treatment-experienced patients. Further research into the structural basis of its interaction with mutant integrase enzymes will be crucial for the design of next-generation INSTIs with even broader and more durable efficacy.

References

- 1. HIV-1 Integrase Inhibitors with Modifications That Affect Their Potencies against Drug Resistant Integrase Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel high-throughput format assay for HIV-1 integrase strand transfer reaction using magnetic beads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential HIV-1 replication in neonatal and adult blood mononuclear cells is influenced at the level of HIV-1 gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of HIV-1 integrase inhibitors based on a four-point pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. hiv.lanl.gov [hiv.lanl.gov]

An In-Depth Technical Guide on the Structure-Activity Relationship of MK-2048

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-2048 is a second-generation integrase strand transfer inhibitor (INSTI) that was investigated for the prevention of HIV infection. Despite demonstrating potent activity against wild-type and raltegravir-resistant HIV variants, clinical development was discontinued after Phase I trials. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of the this compound core, detailing the key structural features required for its potent anti-HIV activity. The document summarizes available quantitative data, outlines experimental protocols for key biological assays, and visualizes the mechanism of action and experimental workflows.

Introduction

This compound emerged from the optimization of a tricyclic 10-hydroxy-7,8-dihydropyrazinopyrrolopyrazine-1,9-dione scaffold.[1][2][3] As a second-generation INSTI, it was designed to have a longer half-life and to be effective against HIV strains resistant to first-generation inhibitors like raltegravir.[4] This was achieved through specific structural modifications that enhance its binding affinity to the HIV integrase enzyme.[4] This guide will delve into the specifics of these molecular interactions and the resulting biological activity.

Core Structure and Mechanism of Action

The core structure of this compound is a tricyclic hydroxypyrrole that contains a metal-binding pharmacophore and a halogenated benzyl moiety.[1] The mechanism of action involves the chelation of divalent metal ions (Mg2+) in the active site of the HIV integrase enzyme, which is crucial for its catalytic activity in integrating the viral DNA into the host genome.[5] The halogenated benzyl group is involved in stacking interactions with the DNA substrate.[6]

Signaling Pathway

The following diagram illustrates the HIV replication cycle and the point of inhibition by this compound.

Structure-Activity Relationship (SAR) Studies

Detailed SAR studies on the tricyclic hydroxypyrrole scaffold have revealed several key features crucial for potent HIV integrase inhibition. The core scaffold, the nature of the substituents on the benzyl ring, and the stereochemistry of the molecule all play significant roles in its biological activity.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against wild-type HIV integrase and a resistant mutant strain.

| Compound | Target | IC50 (nM) | Reference |

| This compound | Wild-type HIV Integrase | 2.6 | [4] |

| This compound | INR263K Mutant | 1.5 | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and its analogs.

HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.

Workflow:

Methodology:

-

Enzyme and Substrates: Purified, recombinant HIV-1 integrase is used. The viral DNA (vDNA) substrate is a biotinylated double-stranded oligonucleotide, and the target DNA is a separate double-stranded oligonucleotide.

-

Reaction Mixture: The reaction is typically carried out in a buffer containing HEPES, DTT, and a non-ionic detergent.

-

Inhibition Assay:

-

Integrase and the vDNA substrate are pre-incubated with varying concentrations of the test compound (e.g., this compound) in a 96-well plate.

-

The strand transfer reaction is initiated by the addition of the target DNA and a solution of divalent cations (e.g., MgCl2).

-

The reaction is allowed to proceed for a defined period at 37°C.

-

-

Detection:

-

The reaction is stopped, and the biotinylated DNA is captured on a streptavidin-coated plate.

-

The plate is washed to remove unincorporated DNA and other reaction components.

-

A Europium-labeled antibody specific for double-stranded DNA is added to detect the strand transfer product.

-

After another wash step, the time-resolved fluorescence is measured, which is proportional to the amount of strand transfer product formed.

-

-

Data Analysis: The IC50 value, the concentration of inhibitor required to reduce the strand transfer activity by 50%, is calculated from the dose-response curve.

Conclusion

The structure-activity relationship of this compound highlights the importance of the tricyclic hydroxypyrrole core for potent HIV integrase inhibition. The specific substitutions on the benzyl ring and the overall stereochemistry are critical for its activity against both wild-type and resistant HIV strains. While this compound did not proceed to later stages of clinical development, the detailed understanding of its SAR provides a valuable foundation for the design of future generations of HIV integrase inhibitors. The experimental protocols and visualizations provided in this guide offer a comprehensive resource for researchers in the field of antiretroviral drug discovery.

References

- 1. Recent advances in the discovery of small-molecule inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Need for Development of New HIV-1 Reverse Transcriptase and Integrase Inhibitors in the Aftermath of Antiviral Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Authentic HIV-1 integrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

MK-2048 Preclinical Studies: An In-depth Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-2048 is a second-generation integrase strand transfer inhibitor (INSTI) developed by Merck & Co. as a potential agent for the prevention of HIV infection.[1] As a successor to first-generation INSTIs, this compound was designed to have an improved half-life and a higher barrier to resistance.[1] This technical guide provides a comprehensive overview of the preclinical studies of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological and experimental workflows. Although development of this compound did not proceed past Phase I clinical trials due to a lack of demonstrated efficacy in preventing HIV acquisition, the preclinical data generated remains a valuable resource for researchers in the field of antiretroviral drug development.[1]

Mechanism of Action

This compound targets the HIV-1 integrase enzyme, a critical component of the viral replication machinery responsible for inserting the viral DNA into the host cell's genome.[1][2] This integration process is essential for the establishment of a persistent infection.[2] this compound specifically inhibits the strand transfer step of integration.[3] It achieves this by binding with high specificity to the active site of the integrase enzyme, chelating the divalent magnesium ions that are essential for its catalytic activity.[2] This binding effectively displaces the reactive viral DNA ends from the active site, preventing their covalent linkage to the host DNA.[2] Structural studies have indicated that this compound interacts with key residues in the integrase active site, including Asp128, Asp185, and Glu221.[2]

In Vitro Potency

This compound demonstrated potent antiviral activity against a range of HIV-1 subtypes and laboratory strains in preclinical in vitro assays. The following table summarizes the reported 50% inhibitory concentrations (IC50).

| Target | Assay Type | IC50 (nM) | Reference |

| HIV-1 Integrase (Wild-Type) | Biochemical Assay | 2.6 | [4] |

| HIV-1 Integrase (Subtype B) | Biochemical Assay | 75 | [3] |

| HIV-1 Integrase (Subtype C) | Biochemical Assay | 80 | [3] |

| HIV-1BaL in TZM-bl cells (Free Drug) | Cell-based Assay | 0.54 | [5] |

| HIV-1BaL in TZM-bl cells (PNP Film) | Cell-based Assay | 0.46 | [5] |

| Integrase Mutant INR263K | Biochemical Assay | 1.5 | [4] |

| Integrase Mutant S217H | Biochemical Assay | ~200-900 | [3][6] |

| Integrase Mutant N224H | Biochemical Assay | ~25 | [3][6] |

Resistance Profile

As a second-generation INSTI, this compound was developed to be effective against viral strains resistant to first-generation inhibitors like raltegravir.[1] Preclinical studies showed that this compound retained activity against the N155H integrase mutant.[1] However, in vitro selection studies identified novel mutations that confer resistance to this compound. The primary mutation observed was G118R in the integrase gene. This mutation alone conferred low-level resistance to this compound. A subsequent E138K mutation, in combination with G118R, led to a more significant increase in resistance.[3]

Preclinical Pharmacokinetics

Pharmacokinetic studies in rhesus macaques were conducted to evaluate the distribution and elimination of this compound, particularly when delivered via an intravaginal ring (IVR), a potential delivery method for pre-exposure prophylaxis (PrEP).[7]

| Parameter | Matrix | Value | Reference |

| Tmax | Plasma | 24-168 hours | [7] |

| Cmax | Plasma | 0.04-2.96 ng/mL | [7] |

| Tmax | Vaginal Secretions | 24-336 hours | [7] |

| Cmax | Vaginal Secretions | 198-19,435 ng/mL | [7] |

These studies demonstrated that local administration via an IVR could achieve high concentrations of this compound in vaginal secretions with significantly lower systemic exposure.[7]

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are largely proprietary. However, based on the published literature, the following sections outline the general methodologies employed.

HIV-1 Integrase Strand Transfer Assay (Biochemical Assay)

This assay is designed to measure the ability of a compound to inhibit the strand transfer activity of the HIV-1 integrase enzyme in a cell-free system.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Proteopedia, life in 3D [proteopedia.org]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Molecular mechanisms of retroviral integrase inhibition and the evolution of viral resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic and Pharmacodynamic Evaluation of the Antiretroviral Compound this compound Released From an Intravaginal Ring in Rhesus Macaques [natap.org]

MK-2048: A Technical Overview of a Second-Generation HIV Integrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MK-2048 is a potent, second-generation integrase strand transfer inhibitor (INSTI) that was investigated as a potential agent for the prevention of HIV infection.[1] Its therapeutic target is the HIV-1 integrase enzyme, a critical component of the viral replication machinery.[1][2] By inhibiting this enzyme, this compound effectively blocks the integration of the viral genome into the host cell's DNA, a crucial step for the establishment of a persistent infection.[2][3][4] Although development of this compound was discontinued after Phase I clinical trials, a comprehensive understanding of its mechanism, potency, and the experimental methods used to characterize it remains valuable for the ongoing development of antiretroviral therapies.[1]

Therapeutic Target: HIV-1 Integrase

The primary therapeutic target of this compound is the HIV-1 integrase (IN), a viral enzyme essential for the replication of HIV.[2][3][4] The integrase enzyme catalyzes the insertion of the viral DNA, synthesized by reverse transcriptase, into the host cell's genome.[4][5] This integration process is a critical step in the HIV life cycle, as it allows for the transcription of viral genes and the subsequent production of new viral particles.[2] Integrase inhibitors, such as this compound, represent a key class of antiretroviral drugs that specifically disrupt this process.[3][4]

Mechanism of Action

This compound functions as an integrase strand transfer inhibitor (INSTI).[6] The integration of viral DNA into the host genome is a two-step process catalyzed by integrase. First, the enzyme performs a 3'-processing step, where it cleaves two nucleotides from each 3' end of the viral DNA. Subsequently, in the strand transfer step, the processed viral DNA ends are covalently joined to the host cell's DNA.[5]

This compound specifically inhibits the strand transfer step.[5] It achieves this by binding with high specificity to the active site of the HIV integrase enzyme.[2] The binding of this compound displaces the reactive viral DNA end from the active site, thereby preventing its interaction with the host DNA and halting the integration process.[2] This mechanism effectively blocks the establishment of a productive HIV infection.[2]

Quantitative Data

The potency of this compound has been quantified through various in vitro assays. The following table summarizes key inhibitory concentrations (IC50) against wild-type HIV integrase and resistant variants.

| Target | Assay Type | IC50 (nM) | Reference |

| Wild-Type HIV-1 Integrase | Enzymatic Assay | 2.6 | [7] |

| Raltegravir-Resistant Mutant (INR263K) | Enzymatic Assay | 1.5 | [7] |

| Wild-Type Prototype Foamy Virus (PFV) IN | In vitro Inhibition Assay | ~90 (Raltegravir for comparison) | [8] |

| S217H Mutant PFV IN | In vitro Inhibition Assay | ~200 | [8] |

| N224H Mutant PFV IN | In vitro Inhibition Assay | ~25 | [8] |

| Wild-Type HIV-1 (in cell culture) | Antiviral Assay | 0.54 | [6][9] |

Experimental Protocols

The characterization of this compound involved a range of experimental methodologies to determine its potency, mechanism of action, and pharmacokinetic properties.

In Vitro Integrase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified HIV-1 integrase enzyme.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant HIV-1 integrase is purified. A model DNA substrate mimicking the viral DNA end is synthesized and labeled (e.g., with a fluorescent tag or radioisotope).

-

Reaction Mixture: The reaction is typically carried out in a buffer containing the purified integrase, the labeled DNA substrate, and a target DNA substrate.

-

Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixtures.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) to allow for the strand transfer reaction to occur.

-

Quenching and Analysis: The reaction is stopped, and the products of the strand transfer reaction are separated from the unreacted substrate, typically using gel electrophoresis.

-

Data Analysis: The amount of product formed at each inhibitor concentration is quantified. The IC50 value is then calculated by fitting the dose-response data to a sigmoidal curve.

Antiviral Activity Assay (TZM-bl Cell Line)

Objective: To determine the concentration of this compound required to inhibit HIV-1 replication in a cell-based assay by 50% (IC50).

Methodology:

-

Cell Culture: TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain a Tat-responsive luciferase reporter gene, are cultured.

-

Drug Treatment: Cells are pre-incubated with various concentrations of this compound.

-

Viral Infection: A known amount of HIV-1 is added to the cell cultures.

-

Incubation: The infected cells are incubated for a period (e.g., 48 hours) to allow for viral entry, reverse transcription, integration, and expression of viral proteins.

-

Luciferase Assay: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of viral gene expression (and thus successful integration), is measured using a luminometer.

-

Data Analysis: The IC50 value is determined by plotting the percentage of viral inhibition against the log of the drug concentration and fitting the data to a dose-response curve.[6][9]

Pharmacokinetic Studies using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To quantify the concentrations of this compound in biological matrices such as plasma, cervicovaginal fluid (CVF), and tissue samples.

Methodology:

-

Sample Collection: Biological samples are collected from subjects at various time points following administration of this compound.

-

Sample Preparation: The samples are processed to extract this compound. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction. An internal standard is typically added to correct for extraction losses and matrix effects.

-

LC Separation: The extracted sample is injected into a liquid chromatograph, where this compound and the internal standard are separated from other components of the matrix on a chromatographic column.

-

MS/MS Detection: The separated compounds are then introduced into a tandem mass spectrometer. The mass spectrometer is set to detect specific parent-to-product ion transitions for this compound and the internal standard, allowing for highly selective and sensitive quantification.

-

Data Analysis: A calibration curve is generated using standards of known concentrations, and the concentration of this compound in the unknown samples is determined by comparing their peak area ratios (analyte/internal standard) to the calibration curve.[10][11]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the HIV replication cycle, the point of inhibition by this compound, and a typical experimental workflow for assessing its antiviral activity.

Caption: HIV Replication Cycle and the Point of this compound Inhibition.

Caption: Experimental Workflow for TZM-bl Based Antiviral Assay.

Conclusion

This compound is a well-characterized second-generation INSTI that potently inhibits HIV-1 integrase. Its mechanism of action, focused on blocking the strand transfer step of viral DNA integration, has been elucidated through detailed enzymatic and cell-based assays. While its clinical development was not pursued, the data and methodologies associated with this compound contribute to the broader understanding of integrase inhibition and provide a valuable reference for the development of new antiretroviral agents. The technical information presented here serves as a comprehensive resource for researchers in the field of HIV drug discovery.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Proteopedia, life in 3D [proteopedia.org]

- 3. Integrase inhibitor - Wikipedia [en.wikipedia.org]

- 4. Integrase inhibitors | Research Starters | EBSCO Research [ebsco.com]

- 5. Integrase inhibitors ~ ViralZone [viralzone.expasy.org]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Development and Evaluation of Nanoparticles-in-Film Technology to Achieve Extended In Vivo Exposure of this compound for HIV Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phase 1 Pharmacokinetic Trial of 2 Intravaginal Rings Containing Different Dose Strengths of Vicriviroc (MK-4176) and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phase 1 Safety and Pharmacokinetics Study of this compound/Vicriviroc (MK-4176)/MK-2048A Intravaginal Rings - PMC [pmc.ncbi.nlm.nih.gov]

MK-2048 binding site on HIV integrase

An In-depth Technical Guide to the MK-2048 Binding Site on HIV Integrase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) integrase (IN) is a critical enzyme essential for viral replication.[1][2][3] It catalyzes the insertion of the viral DNA into the host cell's genome, a process known as strand transfer, which establishes a permanent infection.[1][2][4][5] This makes HIV-1 IN a prime target for antiretroviral therapy. Integrase Strand Transfer Inhibitors (INSTIs) are a class of antiretroviral drugs that specifically block this step.

This compound is a second-generation INSTI developed to be effective against viral strains resistant to first-generation inhibitors like raltegravir (RAL) and elvitegravir (EVG).[6][7][8][9] It demonstrates potent activity by binding to the catalytic core of the integrase enzyme.[10][11] Although investigated for pre-exposure prophylaxis (PrEP) in a vaginal ring formulation, clinical development of this compound did not proceed further.[6][12][13][14] Nevertheless, the study of its interaction with HIV integrase provides valuable insights into the mechanism of INSTIs and the development of resistance.

Mechanism of Action and Binding Site

HIV integrase performs its function in two distinct catalytic steps: 3'-processing and strand transfer.[4][15] INSTIs, including this compound, act by binding to the "intasome," a stable complex formed by the integrase enzyme and the ends of the viral DNA.[1]

This compound specifically binds within the enzyme's active site, at the DNA-protein interface.[1] Its mechanism involves the chelation of two essential magnesium ions (Mg²⁺) that are critical for the catalytic activity of the enzyme.[1][16] By binding to these metal ions, this compound effectively displaces the reactive 3' end of the viral DNA from the active site, thereby preventing the strand transfer reaction and halting the integration of the viral genome into host DNA.[1] The binding of this compound involves key interactions with the catalytic triad residues of the integrase core domain and π-stacking interactions with the terminal nucleotide rings of the viral DNA.[1]

Caption: HIV integration pathway and the inhibitory action of this compound.

Molecular Interactions at the Binding Site

Structural studies, primarily using prototype foamy virus (PFV) intasomes as a model, have elucidated the binding mode of second-generation INSTIs like this compound.[17][18][19] The inhibitor positions itself in the active site pocket vacated by the displaced terminal viral DNA base. The core of the inhibitor chelates the two catalytic Mg²⁺ ions, which are coordinated by the highly conserved D, D, E motif of the integrase catalytic core domain. This interaction is fundamental to its inhibitory activity.

Caption: Key molecular interactions of this compound in the HIV IN active site.

Quantitative Inhibition Data

This compound is a potent inhibitor of HIV-1 integrase, with inhibitory concentrations (IC50) in the low nanomolar range. Its potency varies against different HIV subtypes and mutants.

| Target Enzyme/Complex | Condition | IC50 (nM) | Reference(s) |

| Wild-Type Integrase | |||

| HIV-1 Integrase | Wild-Type | 2.6 | [10][11] |

| HIV-1 Subtype B IN | Wild-Type | 75 | [10] |

| HIV-1 Subtype C IN | Wild-Type | 80 | [10] |

| Mutant Integrase | |||

| INR263K | Mutant | 1.5 | [10][11] |

| N224H Intasome | RAL Resistance Pathway | 25 | [10][19] |

| S217H Intasome | RAL Resistance Pathway | 200 - 900 | [10][19] |

| Cell-Based Assay | |||

| HIV-1BaL | TZM-bl cells | 0.46 - 0.54 | [20] |

Experimental Protocols

The binding site and inhibitory characteristics of this compound were determined through a combination of biochemical assays, cell-based studies, and structural biology techniques.

Protocol: In Vitro Integrase Strand Transfer Assay

This biochemical assay is used to directly measure the inhibition of the integrase-catalyzed strand transfer reaction and to determine the IC50 value of a compound.

-

Reagents and Materials :

-

Recombinant full-length HIV-1 integrase protein.

-

Oligonucleotide substrates mimicking the processed viral DNA end (donor DNA), often labeled with a fluorophore (e.g., Cy5).

-

Oligonucleotide substrates mimicking the target host DNA (acceptor DNA), often biotinylated for capture.

-

Assay Buffer: Contains HEPES, DTT, and a divalent cation (MnCl₂ or MgCl₂).

-

Detection Reagent: Streptavidin-linked fluorophore (e.g., Europium) that can engage in FRET with the donor DNA label.

-

Test Compound: this compound serially diluted in DMSO.

-

-

Procedure :

-

HIV-1 integrase is pre-incubated with the donor DNA substrate in the assay buffer to allow for the formation of the IN-DNA complex (intasome).

-

Varying concentrations of this compound (or DMSO control) are added to the pre-formed complexes and incubated.

-

The strand transfer reaction is initiated by the addition of the acceptor DNA substrate.

-

The reaction is allowed to proceed for a set time (e.g., 60-90 minutes) at 37°C.

-

The reaction is stopped, and the detection reagent is added.

-

The amount of strand transfer product is quantified by measuring the Homogeneous Time-Resolved Fluorescence (HTRF) signal. The signal is generated only when the donor and acceptor DNA are ligated, bringing the two fluorophores into close proximity.[21]

-

IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Protocol: X-ray Crystallography of the Intasome-Inhibitor Complex

Structural elucidation of INSTI binding has relied on the use of the prototype foamy virus (PFV) intasome, which is more stable and amenable to crystallization than its HIV-1 counterpart but shares a highly conserved active site.

-

Protein and DNA Preparation :

-

Recombinant PFV integrase is expressed and purified.

-

Oligonucleotides corresponding to the PFV U5 viral DNA end are synthesized and annealed.

-

-

Intasome Assembly and Crystallization :

-

The purified PFV integrase and viral DNA oligonucleotides are mixed in a specific molar ratio and incubated to allow for the assembly of the intasome complex.

-

The assembled intasome is purified using size-exclusion chromatography.

-

Crystallization conditions are screened using vapor diffusion methods (sitting or hanging drop).

-

-

Inhibitor Soaking :

-

Once intasome crystals are grown, they are transferred to a solution containing a high concentration of this compound and the required divalent cations (Mg²⁺). This allows the inhibitor to diffuse into the crystal and bind to the active site.

-

-

Data Collection and Structure Determination :

-

Crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The crystal structure is solved using molecular replacement, using a previously known intasome structure as a model.

-

The resulting electron density map is used to build and refine the atomic model of the intasome in complex with this compound, revealing the precise binding orientation and molecular interactions.[18][19]

-

Protocol: In Vitro Resistance Selection

This cell culture-based method is used to identify mutations in HIV-1 that confer resistance to an antiviral drug.

-

Cell and Virus Culture :

-

A susceptible T-cell line (e.g., MT-4) is infected with a wild-type laboratory strain of HIV-1.

-

The infection is initiated in the presence of a sub-inhibitory concentration of this compound.

-

-

Serial Passaging :

-

The culture is monitored for signs of viral replication (e.g., syncytia formation or p24 antigen levels).

-

Once viral breakthrough is observed, the cell-free supernatant containing the virus is collected and used to infect fresh cells.

-

This process is repeated (passaged) multiple times. With each subsequent passage, the concentration of this compound is gradually increased.

-

-

Identification of Mutations :

-

After significant resistance is observed (i.e., the virus can replicate at high concentrations of this compound), the proviral DNA is extracted from the infected cells.

-

The integrase-coding region of the viral genome is amplified by PCR and sequenced.

-

The resulting sequences are compared to the original wild-type sequence to identify mutations that have been selected under the drug pressure.[7][8][10][11]

-

Caption: Experimental workflow for in vitro selection of drug resistance.

Resistance to this compound

Prolonged exposure of HIV-1 to this compound in cell culture led to the selection of novel resistance mutations not commonly associated with first-generation INSTIs.

-

Primary Mutation: G118R : The G118R mutation was the first to appear, conferring a low level of resistance to this compound.[7][8] However, this mutation significantly impaired the virus's replication capacity to about 1% of the wild-type virus.[7][9] In structural models, residue G118 is located near the catalytic residue D116, and the introduction of a bulky, charged arginine residue is thought to decrease Mg²⁺ binding, thereby compromising enzyme function.[4][7][9]

-

Secondary Mutation: E138K : The subsequent selection of the E138K mutation partially restored the viral replication capacity (to ~13% of wild-type) and, in combination with G118R, increased the resistance to this compound to approximately 8-fold.[7][9]

Importantly, viruses containing the G118R and E138K mutations remained largely susceptible to first-generation INSTIs raltegravir and elvitegravir, highlighting the unique interaction of this compound with the integrase enzyme.[7][8][9]

Conclusion

This compound is a potent second-generation INSTI that binds to the active site of HIV-1 integrase. Its mechanism of action is centered on the chelation of two catalytic magnesium ions, which disrupts the strand transfer step of viral DNA integration. The binding site involves critical interactions with the D, D, E catalytic motif. While this compound showed promise with its distinct resistance profile, particularly the emergence of the G118R mutation, its clinical development was not pursued. The detailed understanding of its binding mode, inhibitory activity, and resistance pathways continues to inform the design of new and more robust antiretroviral agents targeting HIV-1 integrase.

References

- 1. This compound - Proteopedia, life in 3D [proteopedia.org]

- 2. researchgate.net [researchgate.net]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Molecular Dynamics Approaches Estimate the Binding Energy of HIV-1 Integrase Inhibitors and Correlate with In Vitro Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. journals.asm.org [journals.asm.org]

- 8. Identification of Novel Mutations Responsible for Resistance to this compound, a Second-Generation HIV-1 Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of novel mutations responsible for resistance to this compound, a second-generation HIV-1 integrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Phase 1 Pharmacokinetic Trial of 2 Intravaginal Rings Containing Different Dose Strengths of Vicriviroc (MK-4176) and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phase 1 Safety and Pharmacokinetics Study of this compound/Vicriviroc (MK-4176)/MK-2048A Intravaginal Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phase 1 Pharmacokinetic Trial of 2 Intravaginal Rings Containing Different Dose Strengths of Vicriviroc (MK-4176) and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biochemical and Pharmacological Analyses of HIV-1 Integrase Flexible Loop Mutants Resistant To Raltegravir - PMC [pmc.ncbi.nlm.nih.gov]

- 16. HIV drug resistance against strand transfer integrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Molecular mechanisms of retroviral integrase inhibition and the evolution of viral resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structural and Functional Analyses of the Second-Generation Integrase Strand Transfer Inhibitor Dolutegravir (S/GSK1349572) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

- 20. Development and Evaluation of Nanoparticles-in-Film Technology to Achieve Extended In Vivo Exposure of this compound for HIV Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

A Technical Guide to Second-Generation Integrase Inhibitors: Focus on MK-2048

Audience: Researchers, scientists, and drug development professionals.

Introduction to Second-Generation Integrase Strand Transfer Inhibitors (INSTIs)

Integrase strand transfer inhibitors (INSTIs) represent a cornerstone of modern antiretroviral therapy (ART) for HIV-1 infection.[1] By targeting the viral integrase enzyme, INSTIs prevent the integration of the viral genome into the host cell's DNA, a critical step in the HIV replication cycle.[2] The first generation of INSTIs, including raltegravir and elvitegravir, demonstrated significant therapeutic efficacy. However, the emergence of drug resistance necessitated the development of second-generation INSTIs.[1]

Second-generation INSTIs, such as dolutegravir, bictegravir, and the investigational compound MK-2048, were designed to offer a higher genetic barrier to resistance and maintain activity against viral strains resistant to first-generation agents.[1][3] These newer agents generally exhibit improved pharmacokinetic profiles and favorable tolerability.[1]

This compound: A Second-Generation INSTI

This compound is a potent second-generation INSTI developed by Merck & Co.[2] It was investigated for the prevention of HIV infection, particularly as a component of a vaginal ring for pre-exposure prophylaxis (PrEP).[3][4] Although clinical development for this indication did not proceed past Phase I trials, the study of this compound has provided valuable insights into the pharmacology and resistance mechanisms of second-generation INSTIs.[3]

Chemical Structure

-

IUPAC Name: (6S)-2-[(3-chloro-4-fluorophenyl)methyl]-8-ethyl-9-hydroxy-N,6-dimethyl-1,10-dioxo-6,7-dihydropyrazino[1][5]pyrrolo[3,4-b]pyridazine-4-carboxamide

-

CAS Number: 869901-69-9

-

Molecular Formula: C₂₁H₂₁ClFN₅O₄

-

Molar Mass: 461.88 g·mol⁻¹

Mechanism of Action

This compound, like other INSTIs, functions by inhibiting the strand transfer step of HIV integration. The HIV integrase enzyme catalyzes two key reactions: 3'-processing and strand transfer. This compound binds to the active site of the integrase enzyme within the "intasome," a complex formed by the integrase and viral DNA.[2] By chelating essential magnesium ions in the active site, this compound displaces the reactive viral DNA end, thereby preventing its covalent linkage to the host cell's DNA.[2] This effectively halts the integration process and prevents the establishment of a productive, long-term infection.[2]

Figure 1: Mechanism of action of this compound in the HIV replication cycle.

In Vitro Activity

This compound demonstrates potent in vitro activity against wild-type HIV-1 and strains resistant to first-generation INSTIs.

| Compound | Virus/Enzyme | IC₅₀ (nM) | Reference |

| This compound | Wild-type HIV-1 | 0.46 | [6] |

| This compound | Raltegravir-resistant (N155H) | ~25 | [7] |

| Raltegravir | Wild-type PFV IN | 90 | [7] |

| Raltegravir | Raltegravir-resistant (N155H) | 200 | [7] |

Resistance Profile

A key advantage of second-generation INSTIs is their improved resistance profile. While this compound retains activity against many mutations that confer resistance to raltegravir and elvitegravir, specific resistance mutations to this compound have been identified in vitro.[1][5]

Prolonged exposure of HIV-1 to this compound in cell culture selected for the following mutations in the integrase gene:[5]

-

G118R: This mutation appears first and confers low-level resistance to this compound. It also significantly reduces the viral replication capacity to about 1% of the wild-type virus.[5]

-

E138K: This mutation often follows G118R. It partially restores the viral replication capacity (to approximately 13% of wild-type) and increases the resistance to this compound to about 8-fold.[5]

Importantly, viruses containing both the G118R and E138K mutations remain largely susceptible to the first-generation INSTIs, raltegravir and elvitegravir, highlighting a unique resistance pathway for this compound.[5]

Figure 2: this compound resistance pathway.

Pharmacokinetics

The clinical pharmacokinetics of this compound have been primarily studied through its delivery via an intravaginal ring (IVR).

| Parameter | Low-Dose IVR (10 mg this compound) | Original-Dose IVR (30 mg this compound) | Reference |

| Plasma AUC Ratio (Original/Low) | 1.49 | - | [8] |

| Cervical Tissue Concentration Ratio (Original/Low) | 6.45 | - | [8] |

| CVF Cmax (ng/mL) - Original Dose | - | 20586 | [9] |

| Plasma Peak Concentration (ng/mL) - Rhesus Macaques | 0.04-2.96 | - | [10] |

| Vaginal Secretion Peak Concentration (ng/mL) - Rhesus Macaques | 198-19435 | - | [10] |

AUC: Area Under the Curve; CVF: Cervicovaginal Fluid; Cmax: Maximum Concentration.

These studies demonstrated that this compound is released from the IVR and achieves detectable concentrations in plasma, cervicovaginal fluid, and cervical tissue.[8][9]

Experimental Protocols

HIV-1 Integrase Strand Transfer Inhibition Assay

This assay measures the ability of a compound to inhibit the strand transfer activity of HIV-1 integrase. A common method is a non-radioactive ELISA-based assay.

Principle: Recombinant HIV-1 integrase is incubated with a donor DNA substrate that mimics the viral DNA end, which becomes bound to a plate. A target DNA substrate is then added. If strand transfer occurs, the target DNA is integrated and can be detected with a specific antibody, often conjugated to horseradish peroxidase (HRP), which generates a colorimetric signal.

Protocol Outline:

-

Plate Coating: Coat a 96-well plate with a donor DNA substrate.

-

Integrase Binding: Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the donor DNA.

-

Inhibitor Addition: Add serial dilutions of this compound or control compounds to the wells.

-

Strand Transfer Reaction: Add the target DNA substrate and incubate to allow the strand transfer reaction to proceed.

-

Detection: Add an anti-target DNA antibody conjugated to HRP. After washing, add a TMB substrate and measure the absorbance at 450 nm.

-

Data Analysis: Calculate the percent inhibition at each drug concentration and determine the IC₅₀ value.

Figure 3: Integrase strand transfer inhibition assay workflow.

Antiviral Activity Assay (TZM-bl Reporter Gene Assay)

This cell-based assay is used to determine the efficacy of an antiviral compound in preventing HIV-1 infection of target cells.

Principle: TZM-bl cells are a HeLa cell line that expresses CD4, CXCR4, and CCR5 and contains integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter. Upon successful HIV-1 infection and Tat expression, the LTR is activated, leading to the expression of luciferase, which can be quantified.

Protocol Outline:

-

Cell Seeding: Seed TZM-bl cells in a 96-well plate.

-

Compound Addition: Add serial dilutions of this compound or control compounds to the cells.

-

Viral Infection: Infect the cells with a known amount of HIV-1.

-

Incubation: Incubate the plates for 48 hours to allow for viral entry, reverse transcription, integration, and gene expression.

-

Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percent inhibition of viral replication at each drug concentration and determine the EC₅₀ value.

Cytotoxicity Assay

This assay is performed in parallel with the antiviral activity assay to ensure that the observed antiviral effect is not due to cell death.

Principle: A common method is the MTT or MTS assay, which measures the metabolic activity of cells. Viable cells reduce a tetrazolium salt to a colored formazan product, the amount of which is proportional to the number of living cells.

Protocol Outline:

-

Cell Seeding: Seed the same cell line used in the antiviral assay (e.g., TZM-bl) in a 96-well plate.

-

Compound Addition: Add serial dilutions of this compound or control compounds to the cells.

-

Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48 hours).

-

Reagent Addition: Add the MTT or MTS reagent to the wells and incubate.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the percent cytotoxicity at each drug concentration and determine the CC₅₀ (50% cytotoxic concentration).

Conclusion

This compound exemplifies the characteristics of a second-generation integrase inhibitor, with potent activity against both wild-type and resistant HIV-1 strains and a distinct resistance profile. Although its development for HIV prevention in a vaginal ring formulation did not advance, the data generated from its preclinical and early clinical evaluation continue to be valuable for the field of antiretroviral drug development. The experimental protocols outlined provide a framework for the continued investigation of novel INSTIs and the complex interplay between these inhibitors, the HIV integrase enzyme, and the development of drug resistance.

References

- 1. Identification of Novel Mutations Responsible for Resistance to this compound, a Second-Generation HIV-1 Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Phase 1 Safety and Pharmacokinetics Study of this compound/Vicriviroc (MK-4176)/MK-2048A Intravaginal Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of novel mutations responsible for resistance to this compound, a second-generation HIV-1 integrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Phase 1 Pharmacokinetic Trial of 2 Intravaginal Rings Containing Different Dose Strengths of Vicriviroc (MK-4176) and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phase 1 Pharmacokinetic Trial of 2 Intravaginal Rings Containing Different Dose Strengths of Vicriviroc (MK-4176) and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetic and Pharmacodynamic Evaluation of the Antiretroviral Compound this compound Released From an Intravaginal Ring in Rhesus Macaques [natap.org]

MK-2048 CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MK-2048, a second-generation HIV-1 integrase strand transfer inhibitor (INSTI). It covers the compound's chemical properties, mechanism of action, and relevant experimental methodologies.

Chemical Properties

This compound is a complex heterocyclic molecule. Its key chemical identifiers and properties are summarized below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 869901-69-9 | [1][2][3][4] |

| Molecular Formula | C₂₁H₂₁ClFN₅O₄ | [1][2][3] |

| Molecular Weight | 461.88 g/mol | [1][3] |

| IUPAC Name | (S)-2-(3-chloro-4-fluorobenzyl)-8-ethyl-10-hydroxy-N,6-dimethyl-1,9-dioxo-1,2,6,7,8,9-hexahydropyrazino[1',2':1,5]pyrrolo[2,3-d]pyridazine-4-carboxamide | [1] |

| Appearance | Solid powder | [1][2] |

| Solubility | Insoluble in water and ethanol; Soluble in DMSO (9 mg/mL) | [4] |

| InChI Key | JSRREMIKIHJGAA-JTQLQIEISA-N | [1][2] |

| SMILES | CCN1C--INVALID-LINK--N2C(=C(O)C3=C2C(=NN(CC2=CC(Cl)=C(F)C=C2)C3=O)C(=O)NC)C1=O | [2][3] |

Mechanism of Action: HIV-1 Integrase Inhibition

This compound is a potent inhibitor of HIV-1 integrase, an essential enzyme for viral replication.[3][5] The primary mechanism involves the inhibition of the strand transfer step in the integration of viral DNA into the host cell's genome.[6] This action effectively halts the viral life cycle.[5] this compound binds with high specificity to the active site of the integrase enzyme.[5] As a second-generation INSTI, it was designed to be effective against HIV strains that have developed resistance to first-generation inhibitors like raltegravir and elvitegravir.[1][3]

Below is a diagram illustrating the signaling pathway of HIV-1 integration and the point of inhibition by this compound.

References

MK-2048: A Technical Overview of a Second-Generation HIV-1 Integrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-2048 is a potent, second-generation integrase strand transfer inhibitor (INSTI) investigated for the prevention of HIV-1 infection.[1] As a successor to first-generation INSTIs, this compound was designed to exhibit a longer half-life and maintain activity against HIV-1 variants harboring resistance mutations to earlier drugs in its class. This technical guide provides a comprehensive overview of the core molecular and pharmacological properties of this compound, including detailed experimental protocols and a visualization of its mechanism of action within the HIV-1 life cycle.

Core Molecular and Physicochemical Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| Molecular Formula | C21H21ClFN5O4 | --INVALID-LINK-- |

| Molecular Weight | 461.88 g/mol | --INVALID-LINK-- |

| CAS Number | 869901-69-9 | --INVALID-LINK-- |

| Appearance | Solid powder | --INVALID-LINK-- |

| Purity | ≥98% | --INVALID-LINK-- |

| Solubility | Insoluble in water and ethanol; Soluble in DMSO (9 mg/mL, 19.48 mM) | --INVALID-LINK-- |

Mechanism of Action: Inhibition of HIV-1 Integrase

This compound targets the HIV-1 integrase enzyme, a critical component of the viral replication machinery. Integrase facilitates the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer.[2][3]

-

3'-Processing: The integrase enzyme, as part of the pre-integration complex (PIC), cleaves two nucleotides from each 3' end of the viral DNA.[2][3]

-

Strand Transfer: The processed 3' ends of the viral DNA are then covalently joined to the host cell's DNA.[2][3]

This compound acts as a strand transfer inhibitor. It chelates divalent metal ions (typically Mg2+) in the catalytic core of the integrase, effectively blocking the strand transfer step and preventing the integration of the viral genome into the host chromosome.[3] This mechanism is crucial for halting the viral life cycle and preventing the establishment of a productive infection.

Below is a diagram illustrating the HIV-1 integration pathway and the point of inhibition by this compound.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity and properties of this compound.

HIV-1 Integrase Strand Transfer Assay

This assay quantitatively measures the inhibition of the strand transfer reaction catalyzed by HIV-1 integrase.

Materials:

-

Recombinant HIV-1 Integrase

-

Biotinylated donor DNA (simulating the viral DNA U5 end)

-

Digoxigenin (DIG)-labeled target DNA (simulating host DNA)

-

Streptavidin-coated magnetic beads or microplates

-

Anti-DIG antibody conjugated to Horseradish Peroxidase (HRP)

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 1M H₂SO₄)

-

Assay buffer (containing a divalent cation, e.g., MgCl₂)

-

This compound stock solution (in DMSO)

-

Microplate reader

Procedure:

-

Coat Plate: If using microplates, coat streptavidin-coated 96-well plates with biotinylated donor DNA. Incubate and wash to remove unbound DNA.

-

Integrase Binding: Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the donor DNA. Wash to remove unbound integrase.

-

Inhibitor Addition: Add serial dilutions of this compound (or control compounds) to the wells and incubate.

-

Strand Transfer Reaction: Add DIG-labeled target DNA to initiate the strand transfer reaction. Incubate to allow the reaction to proceed.

-

Detection:

-

If using magnetic beads, add the beads to capture the biotin-donor/DIG-target DNA product.

-

Wash the wells/beads to remove unreacted components.

-

Add anti-DIG-HRP antibody and incubate.

-

Wash to remove unbound antibody.

-

Add TMB substrate and incubate for color development.

-

Stop the reaction with the stop solution.

-

-

Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based HIV-1 Infectivity Assay (MT-4 Cells)

This assay determines the concentration of this compound required to inhibit HIV-1 replication in a cell culture model.

Materials:

-

MT-4 cells (human T-cell line)

-

HIV-1 viral stock (e.g., HIV-1 IIIB)

-

RPMI 1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

p24 antigen ELISA kit or a reverse transcriptase (RT) activity assay kit

-

Cell viability assay reagent (e.g., MTT or CellTiter-Glo)

Procedure:

-

Cell Seeding: Seed MT-4 cells into a 96-well plate at an appropriate density.

-

Compound Addition: Add serial dilutions of this compound to the wells. Include a no-drug control and a positive control (e.g., another known INSTI).

-

Infection: Infect the cells with a predetermined amount of HIV-1.

-

Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (typically 3-5 days).

-

Endpoint Measurement:

-

Viral Replication: Collect the cell culture supernatant and quantify the amount of viral replication using a p24 ELISA or an RT assay.

-

Cell Viability: To assess cytotoxicity, add a cell viability reagent to the cells and measure the signal according to the manufacturer's instructions.

-

-

Data Analysis: Calculate the percent inhibition of viral replication for each this compound concentration and determine the EC₅₀ (50% effective concentration). The cell viability data is used to determine the CC₅₀ (50% cytotoxic concentration) and calculate the selectivity index (SI = CC₅₀ / EC₅₀).

Permeability Assay using MDCKII-MDR1 Cells

This assay evaluates the ability of this compound to cross a cell monolayer, providing an in vitro model for intestinal or blood-brain barrier permeability and identifying if it is a substrate for the P-glycoprotein (P-gp) efflux pump.

Materials:

-

MDCKII-MDR1 cells (Madin-Darby Canine Kidney cells transfected with the human MDR1 gene)

-

Transwell inserts for 24- or 96-well plates

-

Cell culture medium (e.g., DMEM with FBS and supplements)

-

Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

This compound stock solution

-

LC-MS/MS system for quantification

Procedure:

-

Cell Seeding and Monolayer Formation: Seed MDCKII-MDR1 cells onto the Transwell inserts and culture them until a confluent and polarized monolayer is formed. The integrity of the monolayer should be confirmed by measuring the transepithelial electrical resistance (TEER).

-

Permeability Measurement (Apical to Basolateral - A to B):

-

Wash the cell monolayers with transport buffer.

-

Add this compound in transport buffer to the apical (upper) chamber.

-

Add fresh transport buffer to the basolateral (lower) chamber.

-

Incubate for a defined period (e.g., 60-90 minutes).

-

Collect samples from both chambers.

-

-

Permeability Measurement (Basolateral to Apical - B to A):

-

Perform the same steps as above, but add this compound to the basolateral chamber and collect from the apical chamber.

-

-

Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.

-

Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An efflux ratio significantly greater than 1 suggests that this compound is a substrate for an efflux transporter like P-gp.

-

The following diagram illustrates the workflow for the permeability assay.

Conclusion

This compound represents a significant advancement in the development of HIV-1 integrase inhibitors, demonstrating potent activity against both wild-type and resistant viral strains. The data and protocols presented in this technical guide offer a foundational resource for researchers and scientists in the field of antiretroviral drug development. Understanding the molecular characteristics, mechanism of action, and the experimental methodologies used to evaluate compounds like this compound is crucial for the continued progress in combating the HIV/AIDS pandemic.

References

- 1. Development and Evaluation of Nanoparticles-in-Film Technology to Achieve Extended In Vivo Exposure of this compound for HIV Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The molecular biology of HIV integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]

Initial Preclinical Safety Profile of MK-2048: A Technical Overview

Introduction

Mechanism of Action: HIV Integrase Inhibition

MK-2048 targets the HIV-1 integrase enzyme, which is crucial for the replication cycle of the virus. By inhibiting this enzyme, this compound prevents the viral DNA from being incorporated into the host's cellular DNA, thereby halting the establishment of a productive infection.

Preclinical Safety and Tolerability

Detailed systemic toxicology studies for this compound are not publicly available. However, a study utilizing a macaque model to assess a nanoparticle-in-film formulation of this compound for vaginal delivery provides some insights into its local safety profile.

In Vivo Macaque Study

In this study, a nanoparticle-in-film formulation of this compound was administered vaginally to macaques. The results indicated that the formulation was not associated with significant changes in the cervicovaginal environment. Colposcopy showed no indications of toxicity. The vaginal pH of the animals remained within the normal range (5.0-8.0) throughout the study, suggesting the maintenance of a healthy vaginal environment.

It is important to emphasize that this study focused on the local safety of a specific formulation and does not provide information on the systemic safety of this compound following oral or parenteral administration.

Experimental Protocols

While specific, detailed protocols for the initial preclinical safety assessment of this compound are not available, a general workflow for the preclinical safety evaluation of a topical microbicide can be outlined.

Summary of Available Preclinical Safety Data

Due to the limited availability of public data, a comprehensive table of quantitative preclinical safety data for this compound cannot be provided. The available information is summarized below.

| Parameter | Model | Route of Administration | Key Findings | Citation |

| Local Tolerability | Macaque | Vaginal (Nanoparticle-in-film) | No indications of toxicity observed via colposcopy. Vaginal pH remained within the normal range. |

Clinical Safety Observations

While not preclinical data, it is relevant to note that in Phase I clinical trials, vaginal rings containing this compound were reported to be safe and well-tolerated in women.[3][4][5][6]

The publicly available data on the initial preclinical safety profile of this compound is limited and primarily focuses on the local tolerability of specific topical formulations for HIV prevention. While these studies in macaques and early clinical trials in humans suggest a favorable local safety profile, a comprehensive understanding of the systemic toxicology of this compound is not possible without access to detailed preclinical safety reports. For researchers and drug development professionals, this highlights the challenge of assessing the full preclinical safety profile of a compound when complete datasets are not publicly disclosed.

References

- 1. Development and Evaluation of Nanoparticles-in-Film Technology to Achieve Extended In Vivo Exposure of this compound for HIV Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Phase 1 Safety and Pharmacokinetics Study of this compound/Vicriviroc (MK-4176)/MK-2048A Intravaginal Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Holistic Review of the Preclinical Landscape for Long-Acting Anti-infective Drugs Using HIV as a Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase 1 Pharmacokinetic Trial of 2 Intravaginal Rings Containing Different Dose Strengths of Vicriviroc (MK-4176) and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phase 1 Pharmacokinetic Trial of 2 Intravaginal Rings Containing Different Dose Strengths of Vicriviroc (MK-4176) and this compound - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for MK-2048 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-2048 is a second-generation integrase strand transfer inhibitor (INSTI) that has demonstrated potent activity against wild-type and raltegravir-resistant HIV-1 variants.[1][2] As a critical tool in the evaluation of novel antiretroviral compounds, robust and reproducible cell-based assays are essential. These application notes provide detailed protocols for the evaluation of this compound's antiviral efficacy and cytotoxicity in a laboratory setting.

Mechanism of Action

This compound targets the HIV-1 integrase enzyme, a critical component of the viral replication cycle responsible for inserting the viral DNA into the host cell's genome.[3][4] By binding to the active site of the integrase, this compound effectively blocks the strand transfer step of integration, thereby preventing the establishment of a productive infection.[3][4]

Signaling Pathway of HIV-1 Integration and Inhibition by this compound

The following diagram illustrates the key steps in the HIV-1 integration process and the point of intervention for this compound.

Caption: HIV-1 Integration Pathway and this compound Mechanism of Action.

Quantitative Data Summary

The following table summarizes the reported potency of this compound against various HIV-1 strains and its effect on cell viability.

| Assay Type | Cell Line/Virus Strain | Parameter | Value | Reference |

| Antiviral Activity | Wild-type HIV-1 | IC50 | 2.6 nM | [5] |

| Antiviral Activity | Raltegravir-Resistant (N155H) | IC50 | Not significantly different from wild-type | [6] |

| Antiviral Activity | Subtype B Integrase | IC50 | 75 nM | [7] |

| Antiviral Activity | Subtype C Integrase | IC50 | 80 nM | [7] |

| Antiviral Activity | HIV-1BaL (in TZM-bl cells) | IC50 | 0.46 nM | [1] |

| Cytotoxicity | TZM-bl cells | CT50 | 124.45 µM | [1] |

Experimental Protocols

TZM-bl Reporter Gene Assay for Antiviral Activity

This assay quantifies the inhibition of HIV-1 infection by measuring the reduction in luciferase reporter gene expression in TZM-bl cells.

Workflow Diagram:

Caption: TZM-bl Antiviral Assay Workflow.

Detailed Protocol:

-

Cell Seeding:

-

Culture TZM-bl cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Seed TZM-bl cells into a 96-well flat-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of growth medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator overnight.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the this compound stock solution in growth medium to achieve the desired final concentrations.

-

-

Infection:

-

Carefully remove the culture medium from the wells containing the TZM-bl cells.

-

Add 50 µL of the diluted this compound to the appropriate wells. Include wells with medium alone as a no-drug control and wells with a known HIV-1 inhibitor as a positive control.

-

Immediately add 50 µL of HIV-1 virus stock (e.g., HIV-1BaL) at a predetermined titer to each well.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.

-

-

Luminescence Reading:

-

After the incubation period, remove the supernatant from each well.

-

Lyse the cells by adding a luciferase lysis buffer according to the manufacturer's instructions.

-

Add the luciferase substrate to each well.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control.

-

Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

MTT/MTS Cytotoxicity Assay

This colorimetric assay assesses the effect of this compound on cell viability by measuring the metabolic activity of the cells.

Workflow Diagram:

Caption: Cytotoxicity Assay Workflow.